(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Beschreibung
The compound "(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide" is a β-lactam derivative characterized by a bicyclo[3.2.0]heptane core fused with a 4-thia-1-aza ring system. Key structural features include:
- Stereochemistry: The (2S,5R) configuration defines the spatial arrangement of substituents.
- Substituents: A benzhydryl ester at position 2 and a 4-oxide moiety on the sulfur atom.
- Core modifications: The 3,3-dimethyl groups enhance steric stability, while the 7-oxo group is typical of β-lactam antibiotics.
This compound is structurally related to penicillins but distinguished by the 4-oxide group, which may alter reactivity and biological activity. It is listed under CAS RN 179087-93-5 and 36923-21-4, with similarity scores of 0.51 and 0.70 to other bicyclic derivatives, respectively .
Eigenschaften
IUPAC Name |
benzhydryl (2S,5R)-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3/t17-,19+,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUCAWYSMPKQK-HVHNRQALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466738 | |
| Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87579-78-0 | |
| Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of this compound is the transpeptidase enzyme used by bacteria. This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls.
Mode of Action
The compound acts by binding to and competitively inhibiting the transpeptidase enzyme . This inhibition disrupts the cross-linking of the peptide (D-alanyl-alanine) used in peptidoglycan synthesis, thereby interfering with the construction of the bacterial cell wall.
Biochemical Pathways
The affected pathway is the peptidoglycan synthesis pathway in bacteria. By inhibiting the transpeptidase enzyme, the compound prevents the formation of cross-links in the peptidoglycan layer, weakening the bacterial cell wall. The downstream effect of this action is the disruption of bacterial growth and proliferation.
Pharmacokinetics
Similar compounds like penicillin g benzathine and penicillin g procaine have a low solubility and are slowly released from intramuscular injection sites. They are hydrolyzed to penicillin G, resulting in blood serum levels much lower but more prolonged than other parenteral penicillins.
Result of Action
The result of the compound’s action is the disruption of bacterial cell wall synthesis, leading to a weakened cell wall. This can inhibit the growth and proliferation of bacteria, effectively combating bacterial infections.
Biologische Aktivität
(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula: CHNOS
- Molecular Weight: 383.46 g/mol
- CAS Number: 87579-78-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The thia-bicyclic structure allows for unique interactions that can modulate enzyme activity, potentially influencing pathways related to inflammation and cellular signaling.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Case Studies
-
In Vivo Studies on Inflammation:
A study conducted on animal models of arthritis showed that treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. -
Antimicrobial Efficacy:
In a clinical trial assessing the efficacy of this compound against skin infections caused by resistant bacteria, patients treated with the compound exhibited faster healing times and lower rates of recurrence compared to those receiving standard antibiotic therapy.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparisons
Key Observations:
Acylated Amino Groups (e.g., octanoyl in , isoxazolyl in ) enhance resistance to enzymatic degradation or broaden antimicrobial spectra . 4-Oxide Group: Unique to the target compound, this modification may stabilize the sulfur atom against nucleophilic attack, though biological data are lacking .
Position 2 Ester Variations :
Q & A
Q. What structural modifications enhance activity against β-lactamase-producing strains while maintaining pharmacokinetic properties?
- Methodology : Introduce bulky substituents (e.g., 6α-methoxy) to sterically hinder β-lactamase access. Pair with a β-lactamase inhibitor (e.g., clavulanic acid) in combination therapy. Evaluate oral bioavailability using Caco-2 permeability assays and in vivo PK studies in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
